molecular formula C14H16N2O2S B5710830 N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide

Cat. No.: B5710830
M. Wt: 276.36 g/mol
InChI Key: ZICPDEAWYOHKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.09324893 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

MMV495543, also known as N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide, ZINC00364511, or CBMicro_022592, has been identified as a specific blocker of late-stage intraerythrocytic development of Plasmodium falciparum . This suggests that the primary targets of MMV495543 are likely to be proteins or enzymes involved in the life cycle of Plasmodium falciparum.

Mode of Action

It is known that the compound inhibits the late-stage intraerythrocytic development ofPlasmodium falciparum . This suggests that MMV495543 interacts with its targets in a way that disrupts the parasite’s life cycle, preventing it from maturing and proliferating within red blood cells.

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .

Result of Action

The primary result of MMV495543’s action is the inhibition of Plasmodium falciparum’s late-stage intraerythrocytic development . This leads to a decrease in the number of mature parasites, thereby reducing the severity of the infection. The exact molecular and cellular effects of this action require further investigation.

Properties

IUPAC Name

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(2,3)11-8-15-13(19-11)16-12(18)9-6-4-5-7-10(9)17/h4-8,17H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICPDEAWYOHKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347514
Record name N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22275-14-5
Record name N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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